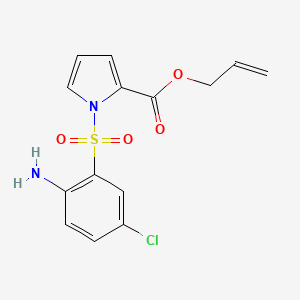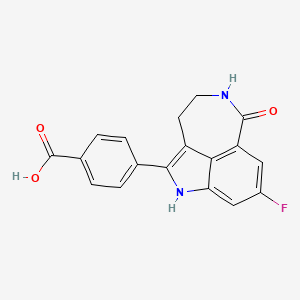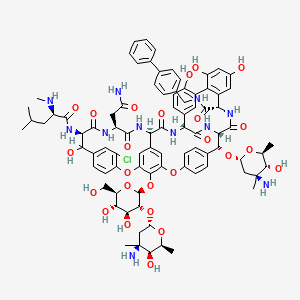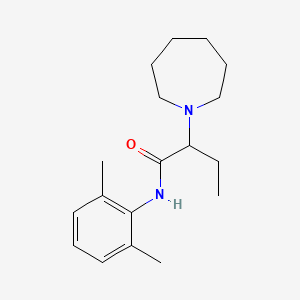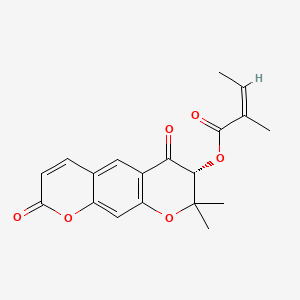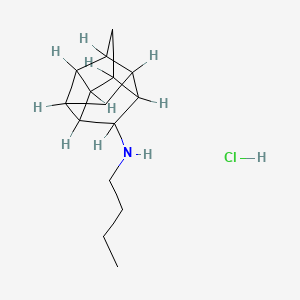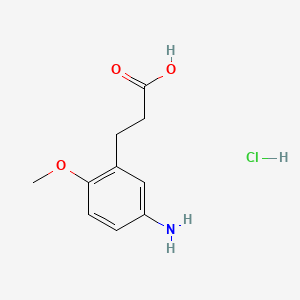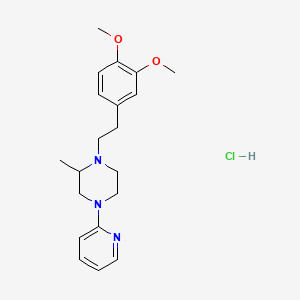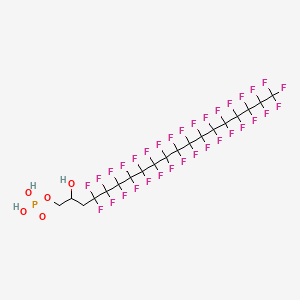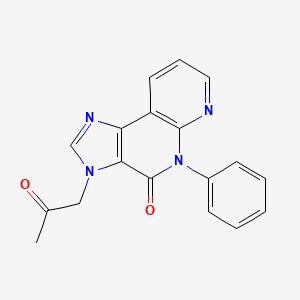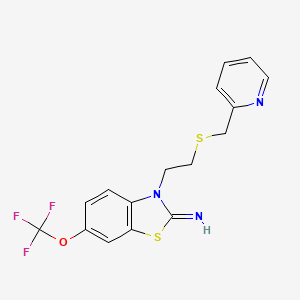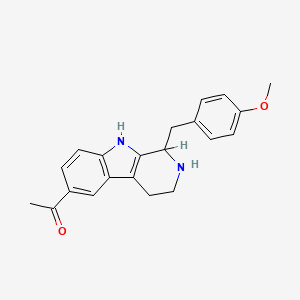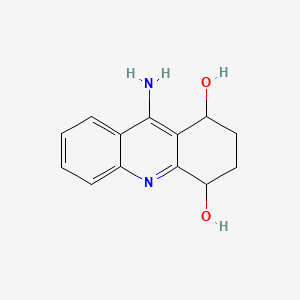
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is a chemical compound that belongs to the class of acridines. It is known for its pharmacological properties, particularly as a cholinesterase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol typically involves the reaction of acridine derivatives with amines under controlled conditions. One common method includes the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain the tetrahydro form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: The compound can be reduced to form different tetrahydro derivatives.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted acridines and tetrahydroacridines, which have different pharmacological properties .
Applications De Recherche Scientifique
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its effects on cholinesterase enzymes and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the production of dyes and other chemical products.
Mécanisme D'action
The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective cholinesterase inhibitor with fewer side effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its tetrahydro form provides additional stability and efficacy compared to other similar compounds .
Propriétés
Numéro CAS |
144290-92-6 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
9-amino-1,2,3,4-tetrahydroacridine-1,4-diol |
InChI |
InChI=1S/C13H14N2O2/c14-12-7-3-1-2-4-8(7)15-13-10(17)6-5-9(16)11(12)13/h1-4,9-10,16-17H,5-6H2,(H2,14,15) |
Clé InChI |
IYHDVHNLLXAHLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=NC3=CC=CC=C3C(=C2C1O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


